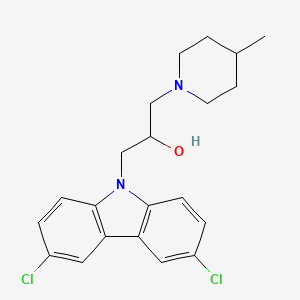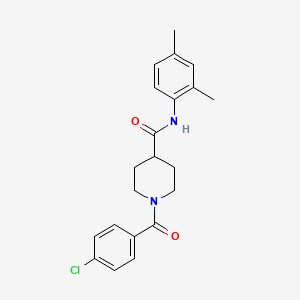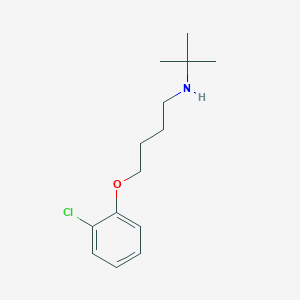
1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol is a synthetic organic compound It is characterized by the presence of a carbazole moiety substituted with dichloro groups, a piperidine ring, and a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Carbazole Core: Starting with carbazole, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce dichloro groups at the 3 and 6 positions.
Attachment of the Piperidine Ring: The chlorinated carbazole can then be reacted with 4-methylpiperidine under basic conditions to form the desired piperidine-substituted carbazole.
Introduction of the Propanol Chain: Finally, the propanol chain can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the dichloro groups or to convert the propanol group to an alkane.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, dechlorinated products.
Substitution: Amino, thiol, or alkoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as receptors, enzymes, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-one: Similar structure but with a ketone group instead of a propanol group.
1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-amine: Similar structure but with an amine group instead of a propanol group.
1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-thiol: Similar structure but with a thiol group instead of a propanol group.
Uniqueness
1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity. The presence of both a carbazole and a piperidine ring, along with the propanol chain, allows for diverse interactions and applications.
Propiedades
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O/c1-14-6-8-24(9-7-14)12-17(26)13-25-20-4-2-15(22)10-18(20)19-11-16(23)3-5-21(19)25/h2-5,10-11,14,17,26H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILSXAOQULQQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrazolidine-3,5-dione](/img/structure/B4978218.png)
![2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4978226.png)
![(1R*,3S*,6R*,8S*)-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B4978228.png)
![2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B4978236.png)
![N'-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B4978240.png)


![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4978263.png)
![1-Ethoxy-4-[3-(2-ethylphenoxy)propoxy]benzene](/img/structure/B4978265.png)
![N-{1-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4978267.png)
![17-(2-Methylpropyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978285.png)
![N-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]-3-(trifluoromethyl)aniline](/img/structure/B4978292.png)
![N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide](/img/structure/B4978293.png)
![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4978308.png)
